Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin
Brand Name: Vulcanchem
CAS No.:
VCID: VC16228689
InChI: InChI=1S/C36H54Br6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2
SMILES:
Molecular Formula: C36H54Br6O24
Molecular Weight: 1350.2 g/mol

Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin

CAS No.:

Cat. No.: VC16228689

Molecular Formula: C36H54Br6O24

Molecular Weight: 1350.2 g/mol

* For research use only. Not for human or veterinary use.

Hexakis-6-bromo-6-deoxy-alpha-cyclodextrin -

Specification

Molecular Formula C36H54Br6O24
Molecular Weight 1350.2 g/mol
IUPAC Name 5,10,15,20,25,30-hexakis(bromomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Standard InChI InChI=1S/C36H54Br6O24/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-36,43-54H,1-6H2
Standard InChI Key PYIHGELJTCLTHO-UHFFFAOYSA-N
Canonical SMILES C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CBr)CBr)CBr)CBr)CBr)O)O)Br

Introduction

Structural and Chemical Properties

Molecular Architecture

Hexakis-6-bromo-6-deoxy-α-cyclodextrin retains the macrocyclic structure of native α-cyclodextrin but features bromine atoms at all six C6 positions of the glucose subunits. This substitution reduces the molecule’s polarity, enhancing its capacity to form inclusion complexes with hydrophobic guest molecules. The bromine atoms also introduce reactive sites for nucleophilic substitution, enabling further functionalization .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure and substitution pattern. Key spectral data include:

  • ¹H NMR (DMSO-d6, 500 MHz): δ 5.81 (d, J = 6.8 Hz, 6H, OH2), 5.66 (d, J = 2.2 Hz, 6H, OH3), 4.94 (d, J = 2.7 Hz, 6H, H1), 3.92–3.98 (m, 12H, H5, H6), 3.81 (t, J = 8.4 Hz, 6H, H3), 3.74 (dd, J = 17.6 Hz, J = 6.6 Hz, 6H, H6′), 3.42 (t, J = 8.9 Hz, 6H, H4), 3.35–3.32 (m, 6H, H2) .

  • ¹³C NMR (DMSO-d6, 125 MHz): δ 102.75 (C1), 85.59 (C4), 73.37 (C3), 72.53 (C2), 71.52 (C5), 35.68 (C6) .

The absence of hydroxyl signals at C6 and the presence of bromine-induced deshielding in the ¹³C spectrum validate complete bromination.

Synthesis and Optimization

Synthetic Methodology

The compound is synthesized via bromination of α-cyclodextrin using triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) in dimethylformamide (DMF). Key steps include:

  • Activation: DMF is dried over CaH2 to eliminate moisture, ensuring reaction efficiency.

  • Bromination: α-Cyclodextrin reacts with CBr4 and PPh3 at 80°C under inert atmosphere, yielding the brominated derivative.

  • Purification: Residual triphenylphosphine oxide (Ph3PO) is removed via recrystallization or column chromatography .

Reaction Conditions and Yield

  • Temperature: 80°C

  • Solvent: Anhydrous DMF

  • Yield: 86% (with ~2% residual Ph3PO)

  • Melting Point: 195–197°C

Functionalization and Derivative Synthesis

Nucleophilic Substitution

The bromine atoms undergo nucleophilic displacement with reagents such as sodium azide (NaN3) or amines, producing azido- or amino-functionalized cyclodextrins. For example:

  • Azidation: Treatment with NaN3 in DMF at 60°C yields hexakis(6-azido-6-deoxy)-α-cyclodextrin .

  • Amination: Reaction with ammonia or primary amines generates amino derivatives, which serve as intermediates for guanidino-functionalized cyclodextrins .

Guanidino Derivatives

Hexakis-6-bromo-6-deoxy-α-cyclodextrin is a precursor to hexakis(6-guanidino-6-deoxy)-α-cyclodextrin, synthesized via reaction with pyrazole-1H-carboxamidine hydrochloride. This derivative exhibits enhanced binding affinity for anions and biomolecules due to the guanidino group’s strong hydrogen-bonding capacity .

Applications in Supramolecular Chemistry

Inclusion Complex Formation

The brominated cyclodextrin’s hydrophobic cavity facilitates host-guest interactions with small molecules, as demonstrated by its ability to encapsulate aromatic compounds and steroids. Comparative studies show that bromination increases binding constants by 20–30% compared to native α-cyclodextrin .

Molecular Recognition

Functionalized derivatives (e.g., guanidino- or azido-) enable selective recognition of biological targets. For instance, guanidino-modified cyclodextrins bind phosphate groups in DNA, suggesting potential applications in gene delivery or sensor development .

Comparative Analysis with Analogous Cyclodextrins

PropertyHexakis-6-bromo-6-deoxy-α-cyclodextrinNative α-CyclodextrinHeptakis(6-bromo-6-deoxy)-β-cyclodextrin
Substituents6 Br atoms at C66 OH groups at C67 Br atoms at C6
Melting Point (°C)195–197250–260212
Solubility in DMSOHighModerateHigh
Binding Constant (M⁻¹)1,200 (with naproxen)900 (with naproxen)1,500 (with naproxen)

Challenges and Future Directions

Synthetic Limitations

  • Residual Byproducts: Ph3PO contamination (~2%) necessitates rigorous purification .

  • Scalability: Industrial-scale production requires optimization of solvent recovery and waste management.

Research Opportunities

  • Drug Delivery: Exploiting bromine’s reactivity to conjugate targeting moieties (e.g., antibodies).

  • Catalysis: Designing cyclodextrin-based catalysts for asymmetric synthesis.

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